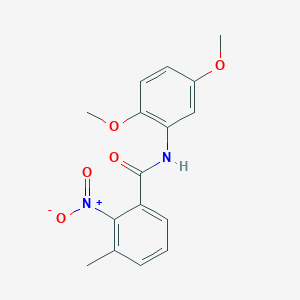![molecular formula C18H22N2O B5699944 N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylone is a synthetic cathinone that was first synthesized in 2014. It is a derivative of butylone, a cathinone that has been banned in many countries due to its harmful effects. Dibutylone is a white crystalline powder that is soluble in water and ethanol. It is often sold as a research chemical and is not intended for human consumption.
Wirkmechanismus
Dibutylone acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine. It binds to the transporters that are responsible for reabsorbing these neurotransmitters, preventing them from being taken back up into the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.
Biochemical and physiological effects:
Dibutylone has been shown to have stimulant effects on the central nervous system. It can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, energy, and sociability. Dibutylone has been shown to have a shorter duration of action than other cathinones, lasting only 2-3 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutylone has been used in scientific research as a tool for studying the effects of cathinones on the central nervous system. It has advantages over other cathinones in that it has a shorter duration of action, making it easier to study its effects. However, its use in lab experiments is limited by its potential for abuse and its lack of approved therapeutic uses.
Zukünftige Richtungen
There are many future directions for research on Dibutylone. One area of interest is its potential therapeutic effects in treating depression and anxiety. Another area of interest is its potential for abuse and addiction, and ways to mitigate these risks. Additionally, further research is needed to fully understand the mechanism of action of Dibutylone and its effects on the central nervous system.
Synthesemethoden
Dibutylone can be synthesized using a variety of methods, including reductive amination and Mannich reaction. In the reductive amination method, butylone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride. In the Mannich reaction, butylone is reacted with formaldehyde and dimethylamine to form Dibutylone.
Wissenschaftliche Forschungsanwendungen
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This can lead to increased feelings of euphoria, energy, and sociability. Dibutylone has also been studied for its potential therapeutic effects in treating depression and anxiety.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-20(2)17-13-11-16(12-14-17)19-18(21)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSNANZAIHOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)



![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)